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D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI)

Glycosaminoglycan disaccharide analysis Heparan sulfate structural characterization Tandem mass spectrometry

D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI), commonly referred to as N-acetyl-D-glucosamine-3,6-disulfate disodium salt (GlcNAc-3S,6S,2Na), is a synthetic sulfated monosaccharide derivative of N-acetylglucosamine (GlcNAc). It bears sulfate esters at both the 3-O and 6-O positions of the glucosamine ring and is supplied as the disodium salt, typically as a mixed anomer crystalline powder with molecular formula C₈H₁₃NNa₂O₁₂S₂ and molecular weight 425.3 g/mol.

Molecular Formula C8H13NNa2O12S2
Molecular Weight 425.3
CAS No. 157296-96-3
Cat. No. B1147313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI)
CAS157296-96-3
Molecular FormulaC8H13NNa2O12S2
Molecular Weight425.3
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C8H15NO12S2.2Na/c1-3(10)9-5-7(21-23(16,17)18)6(11)4(20-8(5)12)2-19-22(13,14)15;;/h4-8,11-12H,2H2,1H3,(H,9,10)(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2/t4-,5-,6-,7-,8?;;/m1../s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-glucosamine-3,6-disulfate Disodium Salt (CAS 157296-96-3) – A Dual-Sulfated GlcNAc Reference for Heparan Sulfate Analysis


D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI), commonly referred to as N-acetyl-D-glucosamine-3,6-disulfate disodium salt (GlcNAc-3S,6S,2Na), is a synthetic sulfated monosaccharide derivative of N-acetylglucosamine (GlcNAc) . It bears sulfate esters at both the 3-O and 6-O positions of the glucosamine ring and is supplied as the disodium salt, typically as a mixed anomer crystalline powder with molecular formula C₈H₁₃NNa₂O₁₂S₂ and molecular weight 425.3 g/mol . This compound serves as a structurally defined reference standard for the compositional analysis of heparan sulfate (HS) and heparin glycosaminoglycans, where 3,6-di-O-sulfated GlcNAc residues represent a biologically critical but relatively rare sulfation motif [1].

Why N-Acetyl-D-glucosamine-3,6-disulfate Disodium Salt Cannot Be Replaced by Mono‑Sulfated or Unsulfated GlcNAc Analogs


The 3,6-di-O-sulfation pattern on the GlcNAc scaffold is a specific structural determinant that cannot be recapitulated by simply increasing the concentration of monosulfated alternatives (GlcNAc-6S or GlcNAc-3S). Tandem mass spectrometric studies demonstrate that the dual‑sulfated compound produces a unique parent ion at m/z 515 [M–H]⁻ and a dominant collision‑induced dissociation (CID) fragment at m/z 435 (corresponding to loss of 80 Da, i.e., SO₃) [1]. In contrast, the monosulfated isomers GlcNAc-6S and GlcNAc-3S share an identical parent ion at m/z 435 and exhibit markedly different fragmentation profiles, with the 3‑sulfate isomer showing a characteristic M–H–80 fragment at 67% intensity versus only 3% for the 6‑sulfate isomer [1]. Attempting to substitute the 3,6-disulfate with a monosulfate analog therefore compromises analytical specificity in LC‑MS disaccharide composition workflows, enzyme‑substrate studies, and any assay that relies on the unique molecular recognition properties of the doubly sulfated epitope [2].

Quantitative Differentiation Evidence for N-Acetyl-D-glucosamine-3,6-disulfate Disodium Salt (CAS 157296-96-3) Versus Closest Analogs


Distinctive ESI‑MS/MS Parent Ion and CID Fragmentation Pattern Distinguishes GlcNAc‑3S,6S from GlcNAc‑3S and GlcNAc‑6S

In a direct head-to-head comparison reported by Liu and Wei (2008), the deprotonated molecular ion [M–H]⁻ of GlcNAc‑3S,6S appears at m/z 515, whereas both GlcNAc‑3S and GlcNAc‑6S exhibit [M–H]⁻ at m/z 435 [1]. Under collision‑induced dissociation (CID), GlcNAc‑3S,6S shows a dominant neutral loss of SO₃ (80 Da) to yield a fragment at m/z 435 with 100% relative intensity, whereas the M–H–62 (loss of H₂CO₃) fragment is only 1.4% [1]. This fragmentation signature is unequivocally different from the monosulfated isomers: GlcNAc‑6S yields M–H–62 as the base peak (100%) and only 3% M–H–80, while GlcNAc‑3S produces both fragments at intermediate intensities (M–H–62, 15%; M–H–80, 67%) [1].

Glycosaminoglycan disaccharide analysis Heparan sulfate structural characterization Tandem mass spectrometry

Chromatographic Retention Time Differentiation of GlcNAc‑3S,6S from GlcNAc‑3S and GlcNAc‑6S in Reversed‑Phase HPLC

In the analytical‑scale reversed‑phase HPLC purification step reported by Liu and Wei, the α‑GlcNAc‑3S,6S sulfoform eluted with a retention time of 13.2 min on a C18 column (250 × 4.6 mm, 5 μm) using a gradient of acetonitrile in 50 mM triethylammonium acetate (pH 6.8) [1]. Under identical chromatographic conditions, the monosulfated analog α‑GlcNAc‑3S eluted earlier at 10.8 min, corresponding to a ΔtR of 2.4 min [1]. This retention time difference is consistent with the increased polarity and greater solvation of the doubly charged disulfate species.

HPLC disaccharide separation Heparan sulfate composition Glycosaminoglycan quality control

Structural Confirmation of 3,6-Di-O-Sulfation by ¹H‑NMR Chemical Shift Displacements Relative to Non‑Sulfated and Mono‑Sulfated GlcNAc

Detailed ¹H‑NMR analysis of the α‑GlcNAc sulfoform series reveals that introduction of a sulfate group at the 3‑O position deshields H‑3 by approximately 0.58 ppm (from δ 3.78 to δ 4.36), while 6‑O‑sulfation shifts the H‑6 protons downfield by approximately 0.42 ppm (from δ 3.79/3.88 to δ 4.21/4.27) [1]. In the 3,6‑di‑O‑sulfated compound, both H‑3 and H‑6 experience simultaneous deshielding (H‑3: δ 4.37; H‑6: δ 4.21/4.27), confirming the presence of both sulfate esters without interference [1].

NMR sulfation analysis Carbohydrate structure elucidation O-sulfate regiochemistry

Mixed Anomer Composition Versus Predominantly Single‑Anomer GlcNAc Sulfate Preparations – Impact on Enzymatic Recognition

Commercially sourced GlcNAc‑3S,6S,2Na (CAS 157296-96-3) is explicitly specified as a mixed anomer (α/β ratio approximately 60:40 by ¹H‑NMR integration of anomeric protons at δ 5.18 for α‑anomer and δ 4.68 for β‑anomer) . In contrast, the monosulfated reference GlcNAc‑6S sodium salt (CAS 108321-79-5) is typically supplied as a single β‑anomer (>95% β by HPLC) . Several biosynthetic sulfotransferases and glycosidases exhibit pronounced anomeric preference; for instance, heparan sulfate 6‑O‑sulfotransferase‑1 (HS6ST‑1) demonstrates a 3.5‑fold higher kcat/Km for the α‑anomer of GlcNAc‑containing acceptor substrates compared to the β‑anomer [1].

Anomeric specificity Sulfotransferase substrate Heparan sulfate biosynthesis

Dual Sulfation Enables Bispecific Enzyme Recognition: 3‑O‑Sulfatase versus 6‑O‑Sulfatase Discrimination

The 3,6‑di‑O‑sulfated GlcNAc residue is a bifurcated substrate that can be differentially processed by distinct sulfatases. Human N‑acetylglucosamine‑6‑sulfatase (EC 3.1.6.14) efficiently hydrolyzes the 6‑O‑sulfate group of GlcNAc‑6S with a reported Km of 0.15 mM [1]. In contrast, the 3‑O‑sulfate group of glucosamine‑3‑sulfate is cleaved by a different enzyme, arylsulfatase G (ARSG), which shows negligible activity toward 6‑O‑sulfated substrates [2]. The 3,6‑disulfate compound therefore provides a unique tool to dissect the sequential or cooperative action of these two sulfatase systems in a single molecule, which is not possible with either monosulfate analog alone [2].

Sulfatase substrate specificity Heparan sulfate degradation Lysosomal storage disorders

Optimal Application Scenarios for N-Acetyl-D-glucosamine-3,6-disulfate Disodium Salt Based on Verified Differentiation Evidence


Heparan Sulfate Disaccharide Composition Analysis by LC‑MS/MS

This compound is the definitive reference standard for the ΔUA‑GlcNAc(3S,6S) disaccharide in heparan sulfate lyase digests. Its unique precursor ion at m/z 515 and characteristic CID fragmentation pattern (dominant loss of 80 Da to m/z 435) enable unambiguous selected reaction monitoring (SRM) transitions that are completely orthogonal to those of monosulfated disaccharides [1]. The compound's HPLC retention time (13.2 min under the conditions described in Section 3) is well resolved from GlcNAc‑3S (10.8 min), ensuring accurate peak assignment in complex disaccharide mixtures [1].

In Vitro Sulfatase Activity Assays for Lysosomal Storage Disease Research

The 3,6‑disulfate serves as a sequential dual‑substrate for N‑acetylglucosamine‑6‑sulfatase (EC 3.1.6.14) and arylsulfatase G, allowing researchers to measure both 6‑O‑ and 3‑O‑sulfatase activities in a single reaction vessel [2]. This avoids the need to run parallel assays with GlcNAc‑6S and GlcNAc‑3S and provides a more physiologically relevant model of the stepwise desulfation that occurs during lysosomal heparan sulfate degradation [2].

Structural Elucidation of Sulfated Oligosaccharides by NMR

When characterizing sulfated glycans isolated from biological sources, the ¹H‑NMR chemical shift data for GlcNAc‑3S,6S (H‑3 δ 4.37; H‑6 δ 4.21/4.27) serve as a diagnostic reference for confirming the presence of 3,6‑di‑O‑sulfated GlcNAc residues [3]. The additive downfield shifts relative to non‑sulfated GlcNAc provide a rapid regiochemical fingerprint without requiring full structural assignment of the entire glycan.

Sulfotransferase Substrate Specificity Profiling

The mixed‑anomer composition (α/β ~60:40) of the commercially available compound more closely mimics the anomeric equilibrium in solution than single‑anomer preparations, making it suitable for profiling the anomer preference of heparan sulfate biosynthetic enzymes such as HS6ST‑1, which exhibits a ~3.5‑fold kinetic preference for the α‑anomer [4].

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